![molecular formula C9H11ClO3 B14296062 6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 114058-05-8](/img/structure/B14296062.png)
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is a chemical compound with the molecular formula C9H11ClO3. It is a bicyclic compound containing a chloromethyl group and two methyl groups attached to a 3-oxabicyclo[3.2.0]heptane ring system. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. One common method involves the chloromethylation of 1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione using formaldehyde and hydrochloric acid. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at a temperature range of 0-5°C to ensure selective chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Lacks the chloromethyl and methyl groups, making it less reactive in substitution reactions.
6-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione: Contains a methyl group but lacks the chloromethyl group, affecting its reactivity and applications.
6-(Bromomethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
114058-05-8 |
|---|---|
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
6-(chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C9H11ClO3/c1-8-3-5(4-10)9(8,2)7(12)13-6(8)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
FKCJREHRRAVOTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1(C(=O)OC2=O)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
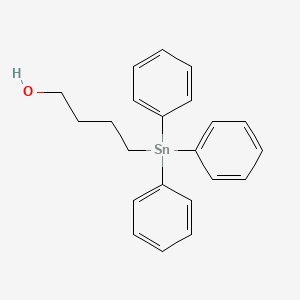
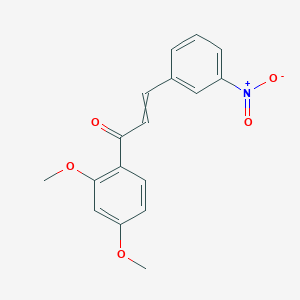
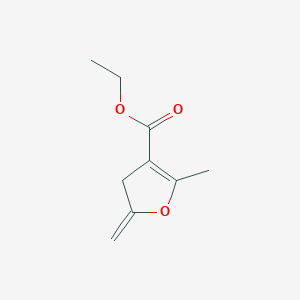
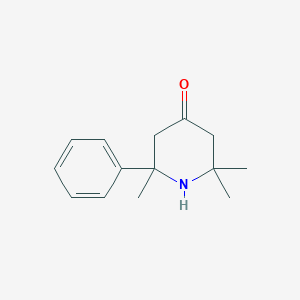
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)


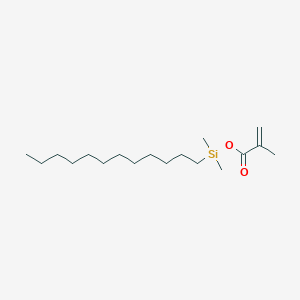
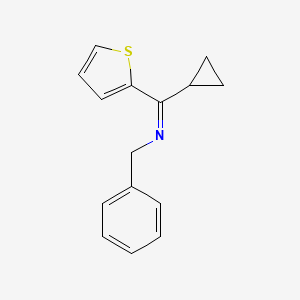
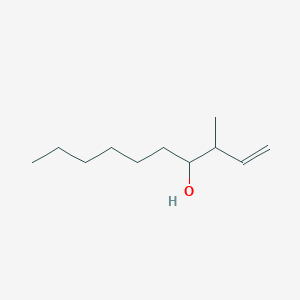
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
